molecular formula C11H12N2O3 B1346086 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 22927-78-2

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1346086
CAS RN: 22927-78-2
M. Wt: 220.22 g/mol
InChI Key: BVKMJNLLWFFTEI-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as gabapentin, is a medication that is primarily used to treat epilepsy and neuropathic pain. It was first approved by the US Food and Drug Administration (FDA) in 1993 for the treatment of partial seizures in adults. Since then, it has been widely used for the management of various types of neuropathic pain, including diabetic neuropathy, postherpetic neuralgia, and trigeminal neuralgia.

Scientific Research Applications

Biological and Pharmacological Activities

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, as part of the broader category of imidazolidine-2,4-dione derivatives, demonstrates significant potential in various scientific and pharmacological fields. These compounds are explored for their diverse biological activities, including their role as PTP 1B inhibitors, which are crucial in addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Structural amendments to this scaffold have led to the optimization of potential PTP 1B inhibitors, showcasing the compound's versatility in drug discovery (Verma, Yadav, & Thareja, 2019).

Moreover, the hydantoin scaffold, closely related to imidazolidine-2,4-diones, is highlighted for its preferred use in medicinal chemistry, offering a versatile base for developing therapeutic agents with wide-ranging applications from antimicrobial to anticancer activities. This underscores the compound's significance in the synthesis of novel therapeutic agents (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Antimicrobial and Antitumor Agents

Further exploration into 2,4-thiazolidinediones, a scaffold related to imidazolidine-2,4-diones, reveals their potential as antimicrobial, antitumor, and antidiabetic agents. These compounds are praised for their pharmacological diversity, offering a groundwork for synthesizing a wide array of lead molecules against various clinical disorders. This flexibility in structural modifications at the nucleus of 2,4-thiazolidinediones highlights the capacity for developing novel drug molecules to combat life-threatening ailments, thereby emphasizing the compound's utility in medicinal chemistry and drug design (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Synthesis and Drug Impurity Analysis

The relevance of 5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione extends into the domain of drug synthesis and the analysis of pharmaceutical impurities, demonstrating its critical role in the development and quality control of proton pump inhibitors. This highlights the compound's importance in pharmaceutical manufacturing and ensures the efficacy and safety of drugs on the market (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMJNLLWFFTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945609
Record name 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

CAS RN

22927-78-2
Record name 5-(4-Methoxyphenyl)-5-methyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22927-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin, 5-(p-methoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
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5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
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5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
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5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 5
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione

Citations

For This Compound
2
Citations
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 33 pubs.acs.org
小浦稔 - 2018 - toyaku.repo.nii.ac.jp
動脈硬化とは, 動脈にコレステロールや中性脂肪などが蓄積し, 閉塞または硬化することで血管本来の弾力性や柔軟性を失った状態をいう. このような状態が継続すると, 脳梗塞や脳卒中などの脳血管…
Number of citations: 4 toyaku.repo.nii.ac.jp

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